molecular formula C7H5BrF2 B1373946 5-Bromo-1,2-difluoro-3-methylbenzene CAS No. 1143502-75-3

5-Bromo-1,2-difluoro-3-methylbenzene

Cat. No. B1373946
CAS RN: 1143502-75-3
M. Wt: 207.01 g/mol
InChI Key: OQCNAFQTGMPZPI-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-methylbenzene is a chemical compound with the molecular formula C7H5BrF2. It has a molecular weight of 207.02 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,2-difluoro-3-methylbenzene is 1S/C7H5BrF2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and methyl substituents.


Physical And Chemical Properties Analysis

5-Bromo-1,2-difluoro-3-methylbenzene is a liquid at room temperature . It has a molecular weight of 207.01 g/mol . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Organic Transformations

5-Bromo-1,2-difluoro-3-methylbenzene and its derivatives are crucial in organic synthesis, especially as intermediates. For instance, Diemer, Leroux, and Colobert (2011) detailed the use of 1,2-dibromobenzenes, a closely related compound, in various organic transformations. These compounds serve as precursors in the synthesis of complex organic molecules, highlighting their importance in organic chemistry research (Diemer, Leroux, & Colobert, 2011).

Thermochemical Studies

In the realm of thermochemistry, Verevkin et al. (2015) studied vapor pressures and enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds related to 5-Bromo-1,2-difluoro-3-methylbenzene. Their work provides insight into the thermochemical properties of these compounds, which is crucial for understanding their behavior in different environments (Verevkin et al., 2015).

Polymer Synthesis

In polymer science, Uhrich, Hawker, Fréchet, and Turner (1992) reported the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound structurally related to 5-Bromo-1,2-difluoro-3-methylbenzene, leading to the synthesis of hyperbranched polymers. These polymers have various applications in materials science (Uhrich, Hawker, Fréchet, & Turner, 1992).

Liquid-Phase Oxidation Studies

Okada and Kamiya (1981) explored the liquid-phase oxidation of methylbenzenes, including derivatives of 5-Bromo-1,2-difluoro-3-methylbenzene. Their research contributes to understanding the chemical behavior of these compounds under oxidation conditions, which is vital for various industrial processes (Okada & Kamiya, 1981).

Halogen Substitution Reactions

Aitken et al. (2016) investigated the NBS bromination of derivatives of 5-Bromo-1,2-difluoro-3-methylbenzene, highlighting the importance of these compounds in halogen substitution reactions. Such reactions are fundamental in organic synthesis, leading to the production of various industrially and pharmaceutically important compounds (Aitken et al., 2016).

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCNAFQTGMPZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290867
Record name 5-Bromo-1,2-difluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-difluoro-3-methylbenzene

CAS RN

1143502-75-3
Record name 5-Bromo-1,2-difluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143502-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-difluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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